molecular formula C20H31N3 B10885956 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine

1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine

Cat. No.: B10885956
M. Wt: 313.5 g/mol
InChI Key: LKYFLBNPYSPCNU-UHFFFAOYSA-N
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Description

1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine is a piperazine derivative characterized by a cyclopentyl-substituted piperidine ring linked to a phenylpiperazine scaffold. While direct references to this compound are absent in the provided evidence, its structural framework aligns with extensively studied piperazine derivatives. The cyclopentylpiperidinyl moiety may influence lipophilicity and receptor binding, while the phenylpiperazine group is a common pharmacophore in CNS-targeting agents .

Properties

Molecular Formula

C20H31N3

Molecular Weight

313.5 g/mol

IUPAC Name

1-(1-cyclopentylpiperidin-4-yl)-4-phenylpiperazine

InChI

InChI=1S/C20H31N3/c1-2-6-19(7-3-1)22-14-16-23(17-15-22)20-10-12-21(13-11-20)18-8-4-5-9-18/h1-3,6-7,18,20H,4-5,8-17H2

InChI Key

LKYFLBNPYSPCNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of cyclopentylamine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow chemistry techniques. The use of high-pressure reactors and advanced purification methods ensures the production of high-quality 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine is a complex organic compound that has gained attention for its diverse applications across various scientific fields, including chemistry, biology, and medicine. Its unique structural features enable it to interact with biological systems and serve as a precursor for synthesizing more complex molecules.

Chemistry

  • Building Block for Synthesis : This compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules.
  • Reagent in Organic Reactions : It serves as a reagent in various organic reactions, facilitating the development of novel compounds.

Biology

  • Interaction with Biological Macromolecules : Research has focused on how this compound interacts with proteins and nucleic acids, influencing cellular processes.
  • Potential Therapeutic Properties : Studies are being conducted to explore its role as a ligand for various receptors, which could lead to new therapeutic agents.

Medicine

  • Pharmaceutical Development : The compound is investigated for its potential use in developing medications targeting neurological disorders, metabolic syndrome, and other health conditions.
  • Mechanism of Action : It modulates the activity of specific receptors, influencing signaling pathways critical in disease mechanisms.

Industry

  • Material Development : It is used in creating new materials and as an intermediate in pharmaceutical production, highlighting its versatility in industrial applications.

Case Study 1: Neuropharmacological Research

A study investigated the effects of 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine on neurotransmitter receptors. The findings indicated that the compound exhibited affinity for certain serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia.

Case Study 2: Antiviral Activity

Research has shown that derivatives of this compound possess antiviral properties against several viruses. In vitro studies demonstrated moderate protection against Coxsackievirus B2 and Herpes Simplex Virus 1, indicating its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine involves its interaction with specific molecular targets within cells. It is known to bind to certain receptors, modulating their activity and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural Features

  • Synthesized via reductive amination and sulfonylation ().
  • 1-Benzoyl-4-(4-nitrophenyl)piperazine : Features a benzoyl group, contributing to crystallographic stability (orthorhombic system, space group Pna2₁) .
  • 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine : Incorporates a nitropyridine ring, altering electronic properties and bioavailability .

Pharmacological Activity

Neuroprotective and Cognitive Effects

  • NSPP : Mitigates radiation-induced cognitive decline in mice by preserving neural stem/progenitor cells (NSPCs) and suppressing microglial activation. Female mice showed a 40% increase in Nestin-GFP+ NSPCs post-irradiation .
  • Dopamine D4 Receptor Ligands: 1-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one exhibits D4R selectivity (Ki = 2.3 nM) and brain penetration, suggesting utility in neuropsychiatric disorders .

Anticancer and Antiproliferative Activity

  • Pyrimidinyl Pyrazole Derivatives : 3-[4-(3-Chlorophenyl)-1-piperazinyl]-1-pyrazolyl-propenes show IC₅₀ = 0.12 µM against HCT-116 colon cancer cells .

Table 2: Pharmacological Profiles

Compound Target/Activity Key Findings
NSPP Neuroprotection 40% increase in NSPCs; inhibits IL-6 (↓70%)
1-(3-Aminopropyl)-4-phenylpiperazine Anticonvulsant ED₅₀ = 12 mg/kg (MES test)
KN-62 CAMKII inhibition Inhibits insulin-stimulated glucose transport (↓46%)

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro (NSPP) and sulfonyl groups enhance binding to hydrophobic pockets in targets like hedgehog pathway proteins .
  • Substituent Position : Para-substitution on the phenyl ring (e.g., 4-nitrophenyl in NSPP) improves metabolic stability compared to ortho/meta positions .
  • Piperazine Linkers : Propyl or benzyl spacers (e.g., 1-benzyl-4-phenylpiperazine) increase receptor affinity by optimizing distance between pharmacophores .

Biological Activity

1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine, a compound within the piperazine family, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of the Compound

The synthesis of 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine typically involves multi-step organic reactions. The compound is derived from the reaction of cyclopentylpiperidine with phenylpiperazine, often facilitated by various catalysts and solvents to enhance yield and purity. The structural confirmation is achieved through techniques like NMR spectroscopy and mass spectrometry.

Antitumor Activity

Research has indicated that compounds similar to 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine exhibit significant antitumor properties. For instance, a study demonstrated that certain piperazine derivatives showed cytotoxic effects against various cancer cell lines, suggesting that modifications in their structure can enhance their anticancer potential .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. A recent investigation into piperazine derivatives highlighted their effectiveness against a range of bacterial strains, including resistant strains, as well as certain fungal pathogens. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Neuropharmacological Effects

Neuropharmacological studies suggest that 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine may influence dopaminergic and serotonergic systems. Its potential as an anxiolytic or antidepressant agent is under investigation, with preliminary data indicating modulation of neurotransmitter levels in animal models .

Case Study 1: Anticancer Efficacy

A controlled study involving a series of piperazine derivatives, including 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine, reported a notable reduction in tumor growth in xenograft models. The study utilized various dosages to assess the dose-response relationship and observed that higher concentrations led to increased apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

In another case study focusing on antimicrobial effects, researchers tested the compound against clinical isolates of Staphylococcus aureus and Candida albicans. Results showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Summary of Findings

Activity Effect Reference
AntitumorSignificant cytotoxicity
AntibacterialEffective against resistant strains
AntifungalInhibition of fungal growth
NeuropharmacologicalModulation of neurotransmitters

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation or coupling reactions. For example, cyclopentyl groups can be introduced to the piperidine ring using nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (40–80°C), and stoichiometric ratios of reagents. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is typical. Intermediate characterization by 1H^1H-NMR ensures correct functionalization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (1H^1H, 13C^{13}C) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies).
  • Melting point analysis to compare with literature values and detect impurities .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent toxic fumes (e.g., NOx_x) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s binding affinity to CNS receptors (e.g., serotonin or dopamine receptors)?

  • Methodological Answer :

  • Radioligand binding assays : Use 3H^3H-labeled ligands (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) in transfected HEK293 cells. Incubate the compound at varying concentrations (1 nM–10 µM) and measure displacement using scintillation counting.
  • Data analysis : Calculate IC50_{50} values via nonlinear regression (e.g., GraphPad Prism) and compare with reference antagonists. Validate selectivity by testing against off-target receptors (e.g., adrenergic α1_1) .

Q. How should discrepancies in reported pharmacological data (e.g., conflicting IC50_{50} values) be resolved?

  • Methodological Answer :

  • Reproducibility checks : Verify assay conditions (pH, buffer composition, temperature) and cell line authenticity (STR profiling).
  • Orthogonal assays : Confirm activity using functional assays (e.g., cAMP accumulation for GPCRs) alongside binding studies.
  • Structural analysis : Perform X-ray crystallography or molecular docking to identify binding mode variations due to stereochemistry or tautomerism .

Q. What experimental strategies can elucidate metabolic stability and pharmacokinetic (PK) profiles?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using Q-TOF mass spectrometry.
  • PK studies : Administer intravenously/orally to rodents (e.g., 5 mg/kg) and collect plasma samples at intervals. Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability using non-compartmental analysis (WinNonlin) .

Q. How can researchers assess stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation products via UPLC-PDA.
  • pH-solubility profile : Use shake-flask method across pH 1–10 to identify optimal formulation conditions .

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